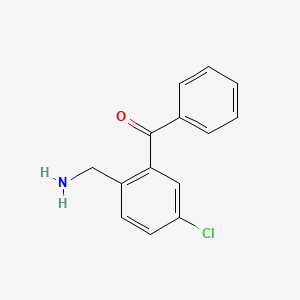
1H-Carbazol-3-amine, 2,3,4,9-tetrahydro-N-methyl-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Carbazol-3-amine, 2,3,4,9-tetrahydro-N-methyl-, monohydrochloride is a chemical compound with a complex structure It is a derivative of carbazole, a heterocyclic aromatic organic compound
准备方法
The synthesis of 1H-Carbazol-3-amine, 2,3,4,9-tetrahydro-N-methyl-, monohydrochloride involves several steps. One common method includes the reduction of carbazole derivatives followed by methylation and subsequent conversion to the hydrochloride salt. The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) and methylating agents like methyl iodide (CH3I). Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反应分析
1H-Carbazol-3-amine, 2,3,4,9-tetrahydro-N-methyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbazole derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can further modify the compound, often using agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others. Reagents such as halogens (e.g., chlorine, bromine) are commonly used. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1H-Carbazol-3-amine, 2,3,4,9-tetrahydro-N-methyl-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1H-Carbazol-3-amine, 2,3,4,9-tetrahydro-N-methyl-, monohydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
1H-Carbazol-3-amine, 2,3,4,9-tetrahydro-N-methyl-, monohydrochloride can be compared with other similar compounds such as:
2,3,4,9-Tetrahydro-1H-carbazol-3-amine: This compound shares a similar core structure but lacks the N-methyl group.
1H-Carbazole, 2,3,4,9-tetrahydro-: Another related compound with a similar backbone but different functional groups. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
属性
CAS 编号 |
68906-09-2 |
|---|---|
分子式 |
C13H17ClN2 |
分子量 |
236.74 g/mol |
IUPAC 名称 |
N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine;hydrochloride |
InChI |
InChI=1S/C13H16N2.ClH/c1-14-9-6-7-13-11(8-9)10-4-2-3-5-12(10)15-13;/h2-5,9,14-15H,6-8H2,1H3;1H |
InChI 键 |
MMILCRAMXARVTM-UHFFFAOYSA-N |
规范 SMILES |
CNC1CCC2=C(C1)C3=CC=CC=C3N2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


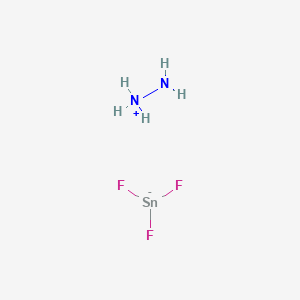


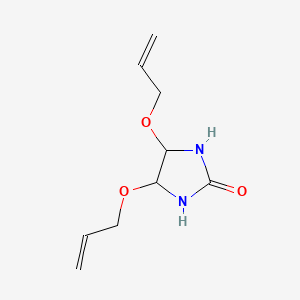
![(3aS,7R,7aS)-5-amino-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyridin-4-one](/img/structure/B13790106.png)

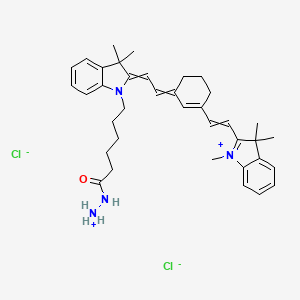

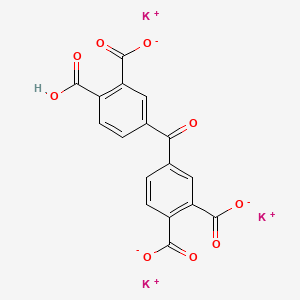
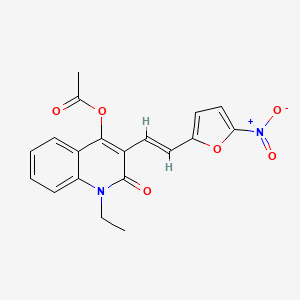
![2-Naphthalenesulfonic acid, 8-amino-5-[(4-aminophenyl)azo]-](/img/structure/B13790140.png)
![1-(7-Methoxybenzo[e][1]benzofuran-2-yl)ethanone](/img/structure/B13790147.png)
![N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine](/img/structure/B13790151.png)
